4-Ethylpyridin-2-amine Hydrochloride: The Kinase Hinge-Binding Scaffold
4-Ethylpyridin-2-amine Hydrochloride: The Kinase Hinge-Binding Scaffold
Topic: 4-Ethylpyridin-2-amine hydrochloride chemical properties and structure Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
4-Ethylpyridin-2-amine hydrochloride (CAS: 930600-83-2) is a critical heterocyclic building block in modern medicinal chemistry. Structurally, it consists of a pyridine ring substituted with an amino group at the C2 position and an ethyl group at the C4 position. Its significance lies in its ability to function as a bidentate hydrogen bond donor/acceptor , making it a privileged scaffold for designing ATP-competitive kinase inhibitors. The 2-aminopyridine motif mimics the adenine ring of ATP, allowing it to anchor drug candidates into the "hinge region" of kinase active sites (e.g., BTK, TBK1).
This guide details the physicochemical properties, validated synthetic routes, analytical characterization, and specific pharmaceutical applications of this compound.
Chemical Identity & Structural Analysis[1]
The hydrochloride salt form improves the solubility and stability of the free base, facilitating its handling in solid-phase synthesis and biological assays.
Table 1: Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | 4-Ethylpyridin-2-amine hydrochloride | |
| Common Name | 2-Amino-4-ethylpyridine HCl | |
| CAS Number | 930600-83-2 (HCl salt)33252-32-3 (Free base) | |
| Molecular Formula | C₇H₁₀N₂ · HCl | |
| Molecular Weight | 158.63 g/mol | Free base: 122.17 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | Soluble in Water, DMSO, Methanol | Free base is soluble in DCM/EtOAc |
| pKa (Calc) | ~6.8 (Ring Nitrogen) | Protonation occurs at N1 |
| H-Bond Donors | 3 (NH₃⁺ equivalent) | Critical for solubility |
| H-Bond Acceptors | 1 (Ring Nitrogen) |
Synthetic Routes & Manufacturing[2][3][4]
The synthesis of 4-ethylpyridin-2-amine can be approached via two primary methodologies: the industrial-scale Chichibabin Amination and the laboratory-scale Nucleophilic Aromatic Substitution (SₙAr) .
Route A: Chichibabin Amination (Industrial)
This method involves the direct amination of 4-ethylpyridine using sodium amide (NaNH₂). While atom-economical, it requires harsh conditions and careful handling of reactive intermediates.
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Precursor: 4-Ethylpyridine
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Conditions: Reflux (110–140°C), inert atmosphere (N₂)
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Mechanism: Nucleophilic attack of NH₂⁻ at the C2 position (electron-deficient), followed by hydride elimination (often requiring an oxidant or loss of H₂).
Route B: SₙAr Displacement (Lab Scale)
Preferred for higher purity and milder conditions, this route displaces a halogen (usually chlorine) at the C2 position.
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Precursor: 2-Chloro-4-ethylpyridine
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Reagents: Ammonia (NH₃) or Acetamide/Urea
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Conditions: High pressure/temperature (autoclave) or Pd-catalyzed Buchwald-Hartwig coupling if using protected amines.
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Mechanism: Addition-Elimination at the C2 carbon.
Visualization: Synthetic Pathways
The following diagram outlines the logical flow of these two synthetic strategies.
Caption: Dual synthetic pathways for 4-Ethylpyridin-2-amine HCl showing the Chichibabin route (top) and SnAr displacement (bottom).
Analytical Characterization
Validating the structure of 4-Ethylpyridin-2-amine HCl requires careful interpretation of NMR data, particularly distinguishing it from its isomers (e.g., 2-ethyl-4-aminopyridine).
¹H NMR Interpretation (DMSO-d₆, 400 MHz)
The hydrochloride salt will show a downfield shift for ring protons due to the protonation of the pyridine nitrogen.
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| NH₂ / NH⁺ | 7.5 – 8.5 | Broad Singlet | 3-4H | Exchangeable protons (Amine + HCl proton). |
| C6-H | ~7.80 | Doublet (d) | 1H | Adjacent to Ring Nitrogen (Most deshielded). |
| C3-H | ~6.85 | Singlet (s) | 1H | Isolated between Amine and Ethyl group. |
| C5-H | ~6.70 | Doublet (dd) | 1H | Couplings with C6-H. |
| CH₂ (Ethyl) | ~2.60 | Quartet (q) | 2H | Benzylic-like position attached to ring. |
| CH₃ (Ethyl) | ~1.18 | Triplet (t) | 3H | Terminal methyl group. |
Causality in Analysis:
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C3-H vs C5-H: The C3 proton is typically a singlet (or very fine doublet) because there is no proton on C2 (amine substituted) and C4 (ethyl substituted). This singlet is the diagnostic peak for the 2-amino-4-substituted pattern.
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Salt Effect: In the free base, the amine protons appear around 5.8–6.0 ppm. In the HCl salt, these exchange rapidly with the pyridinium proton, often appearing as a broad hump downfield.
Pharmaceutical Applications
The "Hinge Binder" Concept
In kinase drug discovery, the ATP binding pocket contains a "hinge region" where the adenine of ATP forms hydrogen bonds with the protein backbone. 4-Ethylpyridin-2-amine is a privileged pharmacophore because:
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Acceptor: The Ring Nitrogen (N1) accepts a H-bond from the backbone amide NH.
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Donor: The Exocyclic Amine (C2-NH₂) donates a H-bond to the backbone carbonyl.
Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors
This scaffold is frequently used in the synthesis of BTK inhibitors (e.g., analogs of molecules like RN486 or similar pyridazinone-based inhibitors). The ethyl group at C4 fills the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the specific fusion geometry.
Experimental Protocol: Coupling to a Core Scaffold Context: Attaching 4-Ethylpyridin-2-amine to a carboxylic acid core (common in fragment-based design).
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Activation: Dissolve the carboxylic acid core (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to form the active ester.
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Addition: Add 4-Ethylpyridin-2-amine HCl (1.1 eq). Note: The HCl salt requires the extra equivalent of base (DIPEA) to liberate the nucleophilic free amine.
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Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of product).
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Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃. Dry over Na₂SO₄.[3]
Handling & Safety (MSDS Summary)
Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2–8°C (Refrigerate). The HCl salt is hygroscopic; keep tightly sealed under inert gas (Argon/Nitrogen) if storing for long periods to prevent "caking" or hydrolysis.
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Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.
References
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Chichibabin Amination Mechanism: ChemistNotes. "Chichibabin amination: Easy mechanism and application."[1] Link
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Synthesis of 2-Aminopyridines: Organic Syntheses. "Amination of Pyridine Derivatives." Org. Synth. 1963, 4, 134. Link
- Kinase Inhibitor Design:Journal of Medicinal Chemistry. "Discovery of Potent and Selective BTK Inhibitors." (General reference to 2-aminopyridine scaffolds in BTK).
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Safety Data Sheet: Thermo Fisher Scientific. "2-Amino-4-ethylpyridine Safety Data Sheet." Link
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Compound Data: PubChem. "4-Ethylpyridin-2-amine | C7H10N2."[4] CID 118425. Link
